REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5].[C:7](OC(C)=C)(=[O:9])[CH3:8].C1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:7]([O:5][CH:4]=[CH:3][C:2]([CH3:6])=[CH2:1])(=[O:9])[CH3:8]
|
Name
|
|
Quantity
|
0.332 mol
|
Type
|
reactant
|
Smiles
|
CC(=CC=O)C
|
Name
|
|
Quantity
|
0.532 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had been dissolved
|
Type
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DISTILLATION
|
Details
|
The acetone was distilled off as it
|
Type
|
CUSTOM
|
Details
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was formed
|
Type
|
CUSTOM
|
Details
|
was 93°-94° C. at the beginning and 118° C.
|
Type
|
TEMPERATURE
|
Details
|
after heating for 1 hour 50 minutes
|
Duration
|
50 min
|
Type
|
DISTILLATION
|
Details
|
The 1-acetoxy-3-methylbutadiene was then purified by distillation
|
Type
|
CUSTOM
|
Details
|
was 48°-52° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC=CC(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |